molecular formula C6H9ClO3 B13062616 3-Chlorooxane-3-carboxylic acid

3-Chlorooxane-3-carboxylic acid

Cat. No.: B13062616
M. Wt: 164.59 g/mol
InChI Key: OZEBFLWNIRDOMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chlorooxane-3-carboxylic acid is an organic compound that belongs to the class of carboxylic acids. Carboxylic acids are characterized by the presence of a carboxyl group (-COOH). This compound is notable for its unique structure, which includes a chlorine atom attached to an oxane ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorooxane-3-carboxylic acid can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes or the hydrolysis of nitriles. These methods are chosen for their efficiency and cost-effectiveness in producing high yields of the desired compound.

Chemical Reactions Analysis

3-Chlorooxane-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride (SOCl₂) for substitution reactions and strong acids or bases for oxidation and reduction reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

3-Chlorooxane-3-carboxylic acid can be compared with other carboxylic acids such as acetic acid, propionic acid, and butyric acid . While these compounds share the carboxyl functional group, this compound is unique due to the presence of the chlorine atom and the oxane ring, which confer distinct chemical properties and reactivity .

List of Similar Compounds

    Acetic Acid (Ethanoic Acid): CH₃COOH

    Propionic Acid (Propanoic Acid): CH₃CH₂COOH

    Butyric Acid (Butanoic Acid): CH₃(CH₂)₂COOH

    Lactic Acid (2-Hydroxypropanoic Acid): CH₃CH(OH)COOH

    Oxalic Acid (Ethanedioic Acid): HO₂CCO₂H

Properties

Molecular Formula

C6H9ClO3

Molecular Weight

164.59 g/mol

IUPAC Name

3-chlorooxane-3-carboxylic acid

InChI

InChI=1S/C6H9ClO3/c7-6(5(8)9)2-1-3-10-4-6/h1-4H2,(H,8,9)

InChI Key

OZEBFLWNIRDOMU-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)(C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.